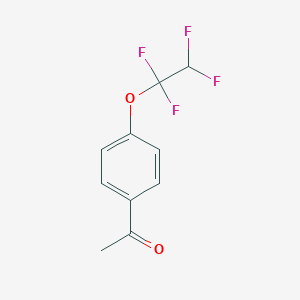
4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone
Overview
Description
4’-(1,1,2,2-Tetrafluoroethoxy)acetophenone is a chemical compound belonging to the class of acetophenones. It is characterized by the presence of a tetrafluoroethoxy group attached to the acetophenone structure. This compound is a colorless liquid with a molecular weight of 236.16 g/mol.
Scientific Research Applications
4’-(1,1,2,2-Tetrafluoroethoxy)acetophenone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials science applications
Mechanism of Action
Target of Action
It is known that acetophenone derivatives have been designed and synthesized for their antifungal properties . Therefore, it is plausible that the compound interacts with targets in fungi, potentially disrupting essential cellular processes.
Mode of Action
Studies on similar acetophenone derivatives suggest that these compounds can change the permeability of the cell membrane and affect the growth of the hyphae, causing their death .
Result of Action
Based on the antifungal properties of similar acetophenone derivatives, it can be inferred that the compound may lead to the death of fungal cells by altering the permeability of their cell membranes and inhibiting hyphal growth .
Preparation Methods
The synthesis of 4’-(1,1,2,2-Tetrafluoroethoxy)acetophenone involves several steps. One common method includes the reaction of 4’-hydroxyacetophenone with 1,1,2,2-tetrafluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
- Dissolve 4’-hydroxyacetophenone in an appropriate solvent, such as dimethylformamide.
- Add 1,1,2,2-tetrafluoroethanol and potassium carbonate to the solution.
- Heat the mixture under reflux for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4’-(1,1,2,2-Tetrafluoroethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The tetrafluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Comparison with Similar Compounds
4’-(1,1,2,2-Tetrafluoroethoxy)acetophenone can be compared with other similar compounds, such as:
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: This compound shares the tetrafluoroethoxy group but differs in the functional group attached to the benzene ring.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound has a similar fluorinated ether structure but differs in the overall molecular framework
The uniqueness of 4’-(1,1,2,2-Tetrafluoroethoxy)acetophenone lies in its specific combination of the acetophenone core with the tetrafluoroethoxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVMTPUVGLCMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603503 | |
| Record name | 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101975-15-9 | |
| Record name | 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


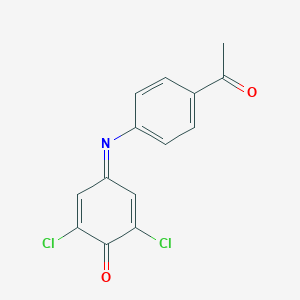
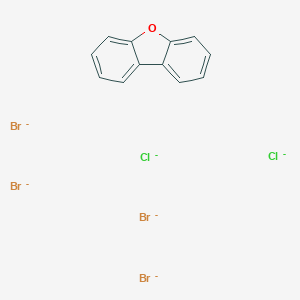
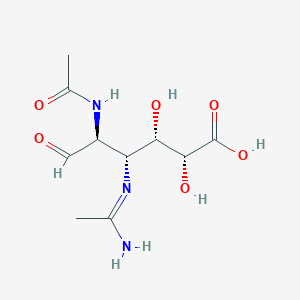
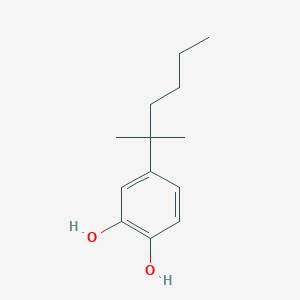

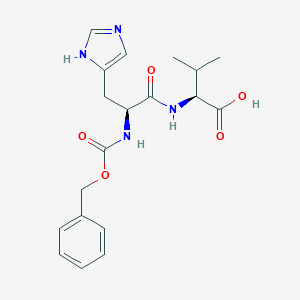
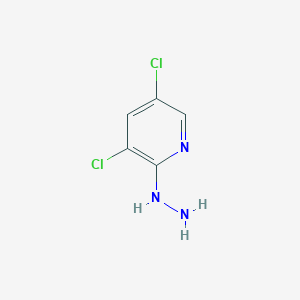
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)




![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)

